REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.ClC1C=CC(C(=O)C)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:30][C:31]1[CH:36]=[CH:35][C:34]([O:37][CH2:38][CH2:39]Br)=[CH:33][CH:32]=1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([CH2:39][CH2:38][O:37][C:34]2[CH:35]=[CH:36][C:31]([CH3:30])=[CH:32][CH:33]=2)[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
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NCC1CCNCC1
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)OCCBr
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
removing the water
|
Type
|
CUSTOM
|
Details
|
formed by means of a Dean and Stark apparatus
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
6M Hydrochloric acid (50 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated on a steam bath for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the mixture was washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CCOC1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |